molecular formula CH2B11F11K2 B598255 Potassium dodecafluoro-closo-dodecaborate CAS No. 143893-70-3

Potassium dodecafluoro-closo-dodecaborate

Cat. No.: B598255
CAS No.: 143893-70-3
M. Wt: 420.116
InChI Key: MJZMONZFZXGMAR-UHFFFAOYSA-N
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Description

Potassium dodecafluoro-closo-dodecaborate is a chemical compound with the empirical formula B12F12K2. It is known for its unique structure, which consists of a boron cluster surrounded by fluorine atoms. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Scientific Research Applications

Potassium dodecafluoro-closo-dodecaborate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Safety and Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3. It may cause respiratory irritation. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium dodecafluoro-closo-dodecaborate can be synthesized by treating potassium dodecahydro-closo-dodecaborate with liquid hydrogen fluoride at elevated temperatures. The reaction typically involves heating the mixture to 70°C for 14 hours, followed by exposure to a mixture of 20% fluorine in nitrogen at 25°C for 72 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium dodecafluoro-closo-dodecaborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different boron-fluorine compounds.

    Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of lower oxidation state boron compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state boron-fluorine compounds, while reduction may produce boron-hydride derivatives.

Mechanism of Action

The mechanism by which potassium dodecafluoro-closo-dodecaborate exerts its effects involves its interaction with molecular targets and pathways. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells. The fluorine atoms in the compound also contribute to its reactivity and stability, making it an effective catalyst in various chemical reactions.

Comparison with Similar Compounds

    Dodecahydro-closo-dodecaborate: A precursor to potassium dodecafluoro-closo-dodecaborate, with hydrogen atoms instead of fluorine.

    Dodecafluoro-closo-dodecaborane: A neutral boron-fluorine compound with similar structural features.

    Potassium dodecahydro-closo-dodecaborate: Another potassium salt of a boron cluster, but with hydrogen atoms instead of fluorine.

Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring robust and reactive compounds, such as catalysis and BNCT.

Properties

IUPAC Name

dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2B11F11.2K/c13-2-1-11(22)9(20)12(23,10(11)21)8(19)7(18)6(17)5(16)4(15)3(2)14;;/h1H2;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMONZFZXGMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(B(B(B([B-]2(B([B-](B2F)(CB(B(B1F)F)F)F)F)F)F)F)F)F.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2B11F11K2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746380
Record name dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143893-70-3
Record name dipotassium;1,2,3,4,5,6,7,8,10,11,12-undecafluoro-2,3,4,5,6,7,8,11,12-nonabora-1,10-diboranuidabicyclo[8.1.1]dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143893-70-3
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